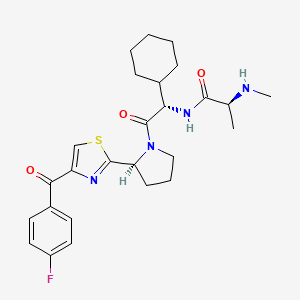
AT7519 HCl
Descripción general
Descripción
El clorhidrato de AT7519 es un inhibidor de molécula pequeña que se dirige selectivamente a las cinasas dependientes de ciclinas (CDK). Estas cinasas desempeñan un papel crucial en la regulación del ciclo celular, y su inhibición puede conducir al arresto del ciclo celular y la apoptosis. El clorhidrato de AT7519 ha mostrado potencial en el tratamiento de varios cánceres, incluidos tumores sólidos y neoplasias hematológicas .
Aplicaciones Científicas De Investigación
El clorhidrato de AT7519 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las CDK y su papel en el ciclo celular.
Biología: El compuesto se utiliza para investigar los mecanismos moleculares de la regulación del ciclo celular y la apoptosis.
Medicina: El clorhidrato de AT7519 se está explorando como un posible agente terapéutico para el tratamiento de cánceres, incluidos la leucemia, el linfoma y los tumores sólidos.
Industria: El compuesto se utiliza en el descubrimiento y desarrollo de fármacos para identificar nuevos inhibidores de CDK con perfiles de eficacia y seguridad mejorados .
Mecanismo De Acción
El clorhidrato de AT7519 ejerce sus efectos inhibiendo selectivamente las cinasas dependientes de ciclinas, particularmente CDK1, CDK2, CDK4, CDK6 y CDK9. Estas cinasas son esenciales para la progresión del ciclo celular y la regulación transcripcional. Al inhibir estas cinasas, el clorhidrato de AT7519 induce el arresto del ciclo celular en las fases G1 / S y G2 / M, lo que lleva a la apoptosis. El compuesto también regula a la baja proteínas antiapoptóticas como Mcl-1, promoviendo aún más la muerte celular .
Análisis Bioquímico
Biochemical Properties
AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. This compound interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, this compound prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In leukemia models, this compound induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of this compound . High doses of this compound may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of this compound have not been fully elucidated .
Transport and Distribution
This compound is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of this compound have not been extensively studied .
Subcellular Localization
Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de AT7519 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de compuestos orgánicos específicos. La síntesis generalmente involucra los siguientes pasos:
Formación de la estructura principal: La estructura principal del clorhidrato de AT7519 se forma mediante el acoplamiento de un derivado de pirazol con un derivado de piperidina.
Introducción de grupos funcionales: Se introducen grupos funcionales como diclorobenceno y carboxamida para mejorar la actividad inhibitoria del compuesto contra las CDK.
Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr alta pureza
Métodos de producción industrial
La producción industrial del clorhidrato de AT7519 implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para garantizar un alto rendimiento y pureza, al tiempo que se minimiza el uso de reactivos y disolventes peligrosos. El compuesto generalmente se produce en un entorno controlado para mantener la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de AT7519 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales para mejorar la actividad del compuesto
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del clorhidrato de AT7519 con grupos funcionales modificados. Estos derivados se estudian por su actividad y selectividad mejoradas contra las CDK .
Comparación Con Compuestos Similares
Compuestos similares
Flavopiridol: Otro inhibidor de CDK con un amplio espectro de actividad contra varias CDK.
Roscovitina: Un inhibidor selectivo de CDK2, CDK7 y CDK9.
Palbociclib: Un inhibidor selectivo de CDK4 y CDK6, utilizado en el tratamiento del cáncer de mama
Singularidad del clorhidrato de AT7519
El clorhidrato de AT7519 es único debido a su inhibición multidiana de varias CDK, incluidas CDK1, CDK2, CDK4, CDK6 y CDK9. Esta actividad de amplio espectro lo convierte en un potente inhibidor de la progresión del ciclo celular y la regulación transcripcional. Además, su capacidad para inducir la apoptosis en varias líneas celulares de cáncer destaca su potencial como agente terapéutico .
Propiedades
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFPNGYBWGKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648517 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-91-5 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


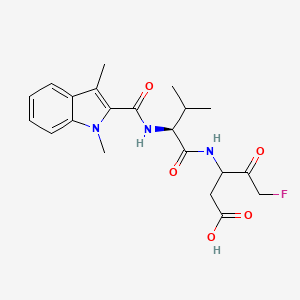
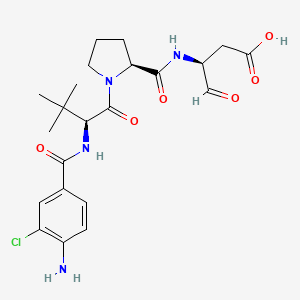
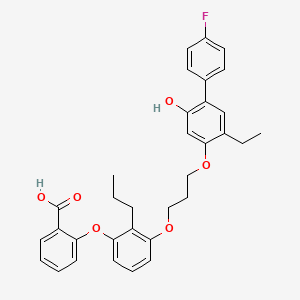
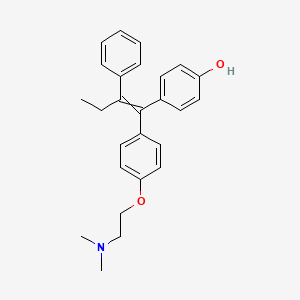

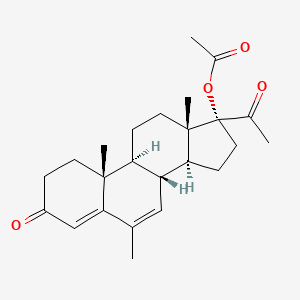
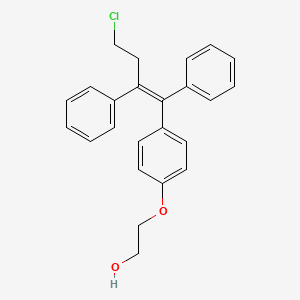
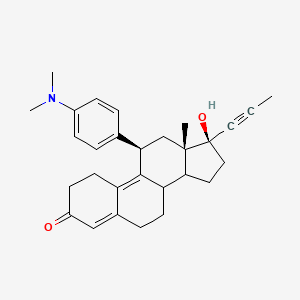
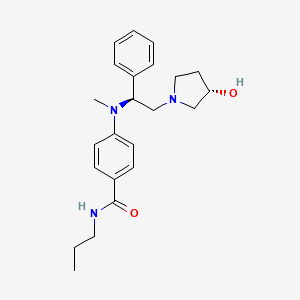

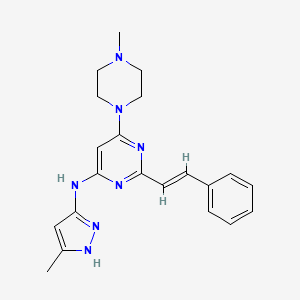
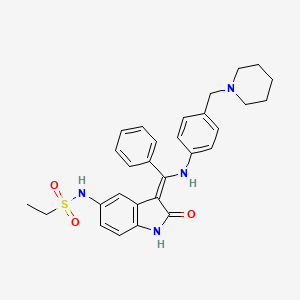
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)
